molecular formula C15H18BrN3O4S2 B4949985 N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 5230-10-4

N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4949985
CAS No.: 5230-10-4
M. Wt: 448.4 g/mol
InChI Key: HHHDCGLARGPPQJ-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its potential applications in medicinal chemistry due to its unique structural features, which include a thiadiazole ring, a bromophenyl group, and an acetamide moiety. These structural elements contribute to its diverse biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzene sulfonyl chloride and an appropriate base.

    Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Phenyl Derivatives: From reduction reactions.

    Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways related to apoptosis and cell cycle regulation, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

    N-(4-bromophenyl)acetamide: Shares the bromophenyl and acetamide moieties but lacks the thiadiazole ring.

    N-(4-acetylphenyl)acetamide: Contains the acetyl and acetamide groups but lacks the bromophenyl and thiadiazole components.

Uniqueness: N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S2/c1-10(20)17-14-18-19(11(2)21)15(3,24-14)8-9-25(22,23)13-6-4-12(16)5-7-13/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDCGLARGPPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)CCS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385447
Record name N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5230-10-4
Record name N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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